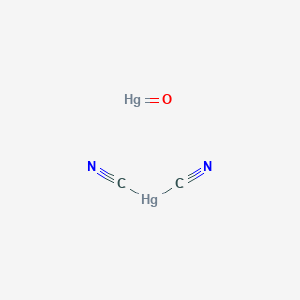

Dicyanomercury;oxomercury

Beschreibung

Dicyanomercury (Hg(CN)₂), also known as mercuric cyanide, is a highly toxic inorganic compound composed of mercury and cyanide groups. It appears as a colorless or white crystalline solid with a density of 3.996 g/mL at 25°C . Its linear molecular structure arises from the sp hybridization of mercury, forming two covalent bonds with cyanide ligands . Dicyanomercury is used in photography, germicidal soaps, and the synthesis of cyanogen gas .

Oxomercury (HgO), or mercury(II) oxide, exists in two forms: red (α-HgO) and yellow (β-HgO). It is a thermally unstable compound that decomposes into elemental mercury and oxygen upon heating (2HgO → 2Hg + O₂) . The red form has a chain-like structure with alternating Hg and O atoms, while the yellow form adopts a more disordered arrangement . It is utilized in chemical synthesis, batteries, and analytical reagents.

Eigenschaften

CAS-Nummer |

1335-31-5 |

|---|---|

Molekularformel |

C2Hg2N2O |

Molekulargewicht |

469.22 g/mol |

IUPAC-Name |

cyano(cyanomercuriooxy)mercury |

InChI |

InChI=1S/2CN.2Hg.O/c2*1-2;;; |

InChI-Schlüssel |

FWJGYFKCKCRGIV-UHFFFAOYSA-N |

SMILES |

C(#N)[Hg]C#N.O=[Hg] |

Kanonische SMILES |

C(#N)[Hg]O[Hg]C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dicyanomercury;oxomercury typically involves the reaction of mercury salts with cyanide ions. One common method is the reaction of mercuric chloride with potassium cyanide in an aqueous solution. The reaction proceeds as follows: [ \text{HgCl}_2 + 2 \text{KCN} \rightarrow \text{Hg(CN)}_2 + 2 \text{KCl} ]

Industrial Production Methods: Industrial production of dicyanomercury;oxomercury follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The use of high-purity reagents and controlled temperature and pH conditions are crucial for the successful synthesis of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Dicyanomercury;oxomercury undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different mercury-containing species.

Reduction: Reduction reactions can convert dicyanomercury;oxomercury to other mercury compounds.

Substitution: The cyanide groups in the compound can be substituted with other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Ligands such as chloride or acetate can replace the cyanide groups under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide, while substitution with chloride can produce mercuric chloride.

Wissenschaftliche Forschungsanwendungen

Dicyanomercury;oxomercury has several applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other organomercury compounds.

Biology: The compound’s interactions with biological molecules are studied to understand mercury’s effects on biological systems.

Medicine: Research into the compound’s potential therapeutic applications and its toxicity is ongoing.

Industry: It is used in the production of certain industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of dicyanomercury;oxomercury involves its interaction with biological molecules, particularly proteins and enzymes. The compound can bind to sulfhydryl groups in proteins, disrupting their normal function. This interaction can lead to the inhibition of enzyme activity and other cellular processes. The molecular targets and pathways involved include:

Protein Binding: The compound binds to cysteine residues in proteins.

Enzyme Inhibition: It inhibits enzymes by binding to their active sites.

Cellular Pathways: Disruption of cellular pathways involving sulfur-containing molecules.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Dicyanomercury and Oxomercury

Key Differences :

- Structure: Dicyanomercury’s linear geometry contrasts with HgO’s polymeric chains.

- Stability : HgO decomposes at higher temperatures, while Hg(CN)₂ sublimes.

Reactivity and Toxicity

Table 2: Reactivity and Hazard Profiles

Key Insights :

- Cyanide vs. Mercury Toxicity : Hg(CN)₂ poses dual threats from cyanide and mercury, while HgO’s toxicity stems solely from mercury.

- Environmental Impact : Hg(CN)₂’s photodegradation in sunlight produces less stable intermediates compared to HgO’s thermal decomposition .

Research Findings and Innovations

- Photochemical Studies: Dicyanomercury undergoes sunlight-induced degradation in aqueous solutions, forming mercury colloids and free cyanide . This property is critical for environmental remediation but complicates waste management.

- Thermal Behavior : HgO’s decomposition pathway is leveraged in mercury recovery processes, whereas Hg(CN)₂’s sublimation limits its utility in high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.